4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
Description
Properties
IUPAC Name |
4-chloro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-4-3-6(11)10-5(4)1-2-9-7/h1-2H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLAELSXYDITAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with ethylamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the C4 Position
The chlorine atom at position 4 participates in NAS reactions under mild to moderate conditions. Key examples include:
These substitutions are facilitated by electron-withdrawing effects of the fused lactam ring, which activates the C4 position toward nucleophilic attack .
Ring-Opening and Functionalization
The lactam ring undergoes controlled ring-opening under acidic or basic conditions:
Acidic Hydrolysis :
-
Reagents : 6M HCl, reflux (12 h)
-
Product : 4-Chloro-3-aminopyridine-2-carboxylic acid
Reductive Opening :
-
Reagents : LiAlH<sub>4</sub>, THF, 0°C → RT
-
Product : 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable diversification of the core structure:
| Coupling Type | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME | Arylboronic acids | 4-Aryl-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-ones | 60–75% |
| Sonogashira | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI, Et<sub>3</sub>N | Terminal alkynes | 4-Alkynyl derivatives | 55–68% |
These reactions demonstrate compatibility with both electron-rich and electron-deficient coupling partners .
Condensation Reactions
The NH group participates in acid-catalyzed condensations:
Schiff Base Formation :
-
Reagents : Aromatic aldehydes (e.g., 4-nitrobenzaldehyde), AcOH, 80°C
-
Product : 2-(4-Nitrobenzylidene)-4-chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
Knoevenagel Condensation :
-
Reagents : Malononitrile, piperidine, EtOH
-
Product : 2-Dicyanomethylene derivatives
Reductive Transformations
Selective reduction of functional groups has been achieved:
| Target Group | Reagents | Product | Yield |
|---|---|---|---|
| Lactam carbonyl | BH<sub>3</sub>·THF, 0°C | 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine | 88% |
| Azo derivatives | Zn/HOAc | Amine-functionalized analogs | 65% |
The lactam reduction proceeds without affecting the chlorine substituent .
Biological Activity Correlations
Structural modifications directly impact pharmacological properties:
| Derivative | Biological Target | IC<sub>50</sub> | Source |
|---|---|---|---|
| 4-Morpholino analog | MPS1 kinase | 12 nM | |
| 4-(Pyrazol-4-yl) variant | HPK1 kinase | 8 nM | |
| 2-Dicyanomethylene derivative | Tubulin polymerization | 0.4 µM |
Electron-donating groups at C4 generally enhance kinase inhibition, while bulky substituents improve selectivity .
Scientific Research Applications
4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: Utilized in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Employed in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
- CAS No.: 1190313-48-4
- Molecular Formula : C₇H₅ClN₂O
- Molecular Weight : 168.58 g/mol .
Physical Properties :
- Melting/Boiling Points: Not fully characterized; estimated boiling point: 334.6±37.0°C at 760 mmHg.
- Density : 1.7±0.1 g/cm³.
- Storage : Requires storage at -4°C (short-term) or -20°C (long-term) to maintain stability .
Structural Analog Overview
Key analogs differ in substituent positions, ring junctions, and functional groups. These variations influence physical properties, synthetic routes, and biological activities.
Table 1: Structural and Functional Comparison
Key Differences and Implications
A. Substituent Position and Ring Junction
- Chlorine Position: The 4-chloro derivative (target compound) differs from 5- or 6-chloro analogs in electronic and steric effects. For example, 6-chloro-[3,2-c] (CAS 1000342-80-2) may exhibit distinct reactivity in substitution reactions due to proximity to the lactam oxygen .
Ring Junction ([3,2-C] vs. [2,3-b] or [3,2-c]) :
B. Functional Groups
- Hydroxy vs. Chloro Substituents :
- 3-Hydroxy derivatives (e.g., from ) participate in hydrogen bonding, enhancing solubility and biological interactions. In contrast, chloro groups increase lipophilicity and stability, making them preferred for intermediates .
- The tert-butyl/hydroxy analog () demonstrates how bulky substituents influence crystal packing and thermal stability .
Biological Activity
Overview
4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is a heterocyclic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol. It has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antibacterial properties. This article synthesizes recent findings on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and applications in drug development.
The compound's structure features a pyrrolo-pyridine framework, which is significant for its biological activity. The presence of the chlorine atom at the 4-position enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H5ClN2O |
| Molecular Weight | 168.58 g/mol |
| CAS Number | 1190313-48-4 |
| IUPAC Name | 4-chloro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It has been shown to inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various biological pathways.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for several enzymes involved in critical metabolic processes. For instance, it has been studied for its inhibitory effects on kinases that are pivotal in cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A notable study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study:
In vitro assays showed that this compound derivatives had lower IC50 values compared to standard chemotherapeutics, indicating higher potency against cancer cells.
Antiviral Activity
The compound has also been evaluated for antiviral properties. Preliminary findings suggest that it may inhibit viral replication in certain models by interfering with viral entry or replication processes.
Research Findings:
A study reported that derivatives of this compound demonstrated significant antiviral activity against influenza virus strains with an MIC (Minimum Inhibitory Concentration) comparable to established antiviral agents.
Antibacterial Activity
The antibacterial properties of this compound have been explored against various bacterial strains. The compound exhibited promising results against Gram-positive bacteria.
Case Study:
In a comparative study, derivatives showed a superior MIC against Staphylococcus aureus compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 6.25 | 2 |
| Escherichia coli | >100 | 1 |
Structure-Activity Relationships (SAR)
The effectiveness of this compound is influenced by its structural modifications. Variations in the substituents on the pyridine ring can significantly alter its biological activity.
Key Findings:
- Chlorine Substitution: Enhances potency due to increased electron-withdrawing effects.
- Alkyl Substituents: Modifications at the nitrogen atom can improve solubility and bioavailability.
- Aromatic Rings: Addition of aromatic groups increases interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization or halogenation of pyrrolo-pyridinone precursors. For example:
- Debromination : Zinc dust in acetic acid at 20°C for 50 minutes achieves 91% yield in reducing 3,3-dibromo-6-chloro-pyrrolo-pyridinone derivatives .
- Condensation : Piperidine-mediated reactions in methanol at 50°C for 5 hours yield 85% when forming benzylidene derivatives .
Q. Which spectroscopic techniques are most effective for characterizing structural modifications in this compound?
- Key Techniques :
- NMR : H and C NMR identify substituent positions and confirm regioselectivity in halogenation or alkylation. For example, downfield shifts in aromatic protons indicate substitution at the pyrrole ring .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, essential for validating synthetic analogs (e.g., phenylmethanone derivatives) .
- HRMS : Validates molecular weight and purity, particularly for intermediates with labile functional groups .
Advanced Research Questions
Q. How can computational modeling guide the design of 4-Chloro-pyrrolo-pyridinone derivatives with enhanced biological activity?
- Approach :
- Docking Studies : Predict binding affinities to targets like TrkA kinase. GW 441756, a TrkA inhibitor (IC = 2 nM), was optimized using ligand-based design to enhance hydrophobic interactions .
- QSAR : Correlate electronic properties (e.g., Cl substituent electronegativity) with anti-inflammatory activity. Substitutions at C-3 improve potency in rat arthritis models by modulating arachidonic acid metabolism .
Q. What strategies resolve contradictions in reported reaction yields for halogenated pyrrolo-pyridinones?
- Case Analysis :
- Example : A 33% yield in alkylation (NaH/DMF, 0°C) vs. 85% in condensation (piperidine/MeOH, 50°C) highlights solvent and catalyst impacts. Polar aprotic solvents (DMF) stabilize intermediates but may promote side reactions .
- Troubleshooting :
- Purification : Column chromatography (petroleum ether:EtOAc gradients) removes byproducts from incomplete reactions .
- Inert Atmosphere : Argon prevents oxidation during lithiation steps, improving reproducibility .
Q. How do structural modifications at the C-3 position affect pharmacological profiles?
- SAR Insights :
- Benzylidene Derivatives : E/Z isomers (e.g., 3-(3-chloro-2-fluoro-benzylidene)) exhibit varied bioactivity due to steric effects on target binding. Crystallography confirms isomer-specific hydrogen bonding .
- Spirocyclic Analogs : Spiro[cyclopentane-pyrrolo-pyridinones] show enhanced metabolic stability in pharmacokinetic studies, attributed to reduced ring strain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
